molecular formula C14H12N2OS2 B5714830 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B5714830
M. Wt: 288.4 g/mol
InChI Key: RNQWNEKDTOSIAK-UHFFFAOYSA-N
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Description

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with a thiophene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both benzothiazole and thiophene moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 2-aminothiophenol with appropriate aldehydes or ketones, followed by cyclization. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . The reaction conditions are generally mild, and the yields are high.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance the yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s benzothiazole moiety is known to interact with various proteins, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.

    Thiophene-2-carboxamide: A simpler analog with similar reactivity but different biological activity.

    Benzothiazole-2-carboxamide: Shares the benzothiazole moiety but lacks the thiophene ring.

Uniqueness

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of benzothiazole and thiophene rings in its structure. This duality imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-8-4-3-5-10-12(8)15-14(19-10)16-13(17)11-7-6-9(2)18-11/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQWNEKDTOSIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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